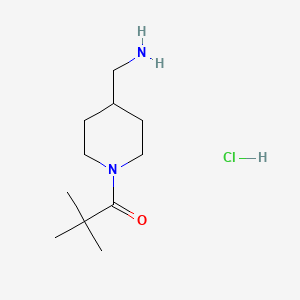

N-Pivaloyl-4-aminomethylpiperidine Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[4-(aminomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O.ClH/c1-11(2,3)10(14)13-6-4-9(8-12)5-7-13;/h9H,4-8,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFFLVUHKYRHMOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCC(CC1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70693185 | |

| Record name | 1-[4-(Aminomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286273-18-4 | |

| Record name | 1-[4-(Aminomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Pivaloyl-4-aminomethylpiperidine Hydrochloride synthesis pathway

An In-depth Technical Guide to the Synthesis of N-Pivaloyl-4-aminomethylpiperidine Hydrochloride

This guide provides a detailed examination of a robust and efficient synthesis pathway for this compound, a valuable building block in modern medicinal chemistry. The methodology presented herein is grounded in established principles of organic synthesis, emphasizing strategic protecting group chemistry to achieve high selectivity and yield. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the synthesis, including the causal logic behind experimental choices and detailed, actionable protocols.

Introduction and Strategic Overview

This compound is a bifunctional molecule featuring a piperidine core. One nitrogen atom is part of the heterocyclic ring, while the other is an exocyclic primary amine acylated with a pivaloyl group. The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals due to its ability to impart favorable pharmacokinetic properties. The hydrochloride salt form enhances the compound's stability and aqueous solubility.

The synthesis challenge lies in selectively acylating the exocyclic primary amine of 4-(aminomethyl)piperidine without affecting the secondary amine within the piperidine ring. A direct acylation would lead to a mixture of products. Therefore, a protecting group strategy is paramount. The most logical approach involves protecting the more reactive ring nitrogen, performing the selective acylation on the primary amine, and subsequently deprotecting the ring nitrogen while forming the final salt. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under basic/neutral conditions and its facile removal under acidic conditions.

Retrosynthetic Analysis

A retrosynthetic approach reveals a clear and logical pathway. The target molecule can be disconnected at the piperidine nitrogen-hydrogen bond (post-deprotection) and the exocyclic nitrogen-pivaloyl bond. This leads back to a Boc-protected piperidine precursor and pivaloyl chloride.

Caption: Retrosynthetic pathway for the target compound.

Synthesis Pathway and Experimental Protocols

The forward synthesis involves two principal steps: (1) Selective acylation of a Boc-protected precursor, and (2) Simultaneous deprotection and hydrochloride salt formation.

Step 1: Selective Acylation of 1-Boc-4-(aminomethyl)piperidine

Causality and Experimental Choice: The synthesis commences with 1-Boc-4-(aminomethyl)piperidine[1][2]. The Boc group on the piperidine nitrogen renders it unreactive towards acylation, thereby ensuring that the pivaloyl chloride selectively reacts with the nucleophilic primary amine of the aminomethyl group. Pivaloyl chloride is an effective acylating agent that forms a highly stable amide bond[3][4]. A tertiary amine base, such as triethylamine (NEt₃), is required to act as an acid scavenger, neutralizing the hydrochloric acid byproduct generated during the reaction and driving the equilibrium towards product formation[5]. Dichloromethane (DCM) is an excellent solvent choice due to its inert nature and its ability to dissolve both the starting materials and reagents.

Caption: Workflow for the selective acylation step.

Experimental Protocol:

-

To a solution of 1-Boc-4-(aminomethyl)piperidine (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (1.5 eq).

-

Cool the mixture to 0 °C in an ice bath with stirring.

-

Add pivaloyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with a saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, 1-Boc-N-(pivaloyl)-4-aminomethylpiperidine, which can be used in the next step without further purification if TLC shows a clean conversion.[5]

Step 2: Boc Deprotection and Hydrochloride Salt Formation

Causality and Experimental Choice: The removal of the Boc protecting group is efficiently achieved under acidic conditions[6][7]. Using a solution of hydrochloric acid in an organic solvent like dioxane or methanol serves a dual purpose: it cleaves the acid-labile Boc group to liberate the secondary amine of the piperidine ring, and it protonates this newly formed amine to generate the final hydrochloride salt. This one-pot approach is highly efficient. The byproducts of the Boc cleavage are tert-butanol and isobutylene, which are volatile and easily removed during workup.

Experimental Protocol:

-

Dissolve the crude 1-Boc-N-(pivaloyl)-4-aminomethylpiperidine (1.0 eq) from the previous step in a suitable organic solvent such as methanol or 1,4-dioxane.

-

To this solution, add an excess of a saturated solution of hydrogen chloride (HCl) in 1,4-dioxane (e.g., 4M solution, 3-5 eq) at room temperature.

-

Stir the mixture at room temperature for 2-12 hours. The product may precipitate out of the solution during this time.

-

Monitor the deprotection via TLC until the starting material is fully consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

-

Triturate the resulting solid with a non-polar solvent like diethyl ether or hexane to wash away soluble impurities.

-

Filter the solid product and dry it under vacuum to obtain this compound as a stable, typically white to off-white, solid.[7][8]

Quantitative Data Summary

The following table summarizes the key quantitative data for the described synthesis pathway.

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Molar Eq. |

| Starting Material | tert-butyl 4-(aminomethyl)piperidine-1-carboxylate | 144222-22-0 | C₁₁H₂₂N₂O₂ | 214.30 | 1.0 |

| Reagent | Pivaloyl chloride | 3282-30-2 | C₅H₉ClO | 120.58 | 1.1 |

| Base | Triethylamine | 121-44-8 | C₆H₁₅N | 101.19 | 1.5 |

| Intermediate | tert-butyl 4-((pivaloylamino)methyl)piperidine-1-carboxylate | N/A | C₁₆H₃₀N₂O₃ | 298.42 | - |

| Deprotection Agent | Hydrogen chloride | 7647-01-0 | HCl | 36.46 | Excess |

| Final Product | N-(piperidin-4-ylmethyl)pivalamide hydrochloride | 1286273-18-4 | C₁₁H₂₃ClN₂O | 234.77 | - |

Conclusion

The synthesis of this compound is reliably achieved through a two-step sequence involving the selective acylation of a Boc-protected precursor followed by an acid-mediated deprotection and salt formation. This strategy is efficient, high-yielding, and leverages common, well-understood reactions in organic chemistry. The presented protocols are robust and scalable, providing a solid foundation for the production of this important chemical intermediate for pharmaceutical and research applications.

References

-

Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. ResearchGate. [Link]

-

The Chemistry of Pivaloyl Chloride: Properties and Synthesis Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Pivaloyl chloride. Grokipedia. [Link]

-

Solvent-Free Mechanochemical Deprotection of N-Boc Group. Scientific Research Publishing. [Link]

-

O-PIVALOYL-HYDROXYLAMINE TRIFLIC ACID SALT. Organic Syntheses. [Link]

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health. [Link]

-

Deprotection of different N-Boc-compounds. ResearchGate. [Link]

-

N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. [Link]

-

diverse chemoselectivity during acylation of nucleosides. Polish Journal of Chemistry. [Link]

-

Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. National Institutes of Health. [Link]

-

Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. National Institutes of Health. [Link]

-

4-(N-Boc-amino)piperidine. PubChem. [Link]

Sources

- 1. 1-Boc-4-(aminomethyl)piperidine 97 144222-22-0 [sigmaaldrich.com]

- 2. 1-Boc-4-(aminomethyl)piperidine 97 144222-22-0 [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. grokipedia.com [grokipedia.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amine Protection / Deprotection [fishersci.co.uk]

- 8. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of N-Pivaloyl-4-aminomethylpiperidine Hydrochloride

An In-Depth Technical Guide to the Physicochemical Properties of N-Pivaloyl-4-aminomethylpiperidine Hydrochloride

Introduction

This compound is a substituted piperidine derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. The piperidine ring is a prevalent scaffold in numerous pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability. The presence of a pivaloyl-protected aminomethyl group offers a site for further chemical modification while controlling the reactivity of the primary amine. As a hydrochloride salt, the compound exhibits enhanced stability and handling characteristics compared to its free base form, making it suitable for drug development workflows.[1]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is intended for researchers, scientists, and drug development professionals, offering not only foundational data but also the underlying scientific rationale and validated analytical methodologies for its characterization. The protocols described herein are designed to be self-validating, ensuring robust and reproducible results in a laboratory setting.

Chemical Identity and Structure

The precise identification and structural confirmation of a compound are the bedrock of all subsequent research and development activities. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 1-(piperidin-4-ylmethyl)-2,2-dimethylpropan-1-amide hydrochloride | N/A |

| CAS Number | 1286273-18-4 | [2] |

| Molecular Formula | C₁₁H₂₃ClN₂O | [2] |

| Molecular Weight | 234.77 g/mol | [2] |

The structure consists of a central piperidine ring substituted at the 4-position with a pivaloylamide moiety. The hydrochloride salt is formed by the protonation of the more basic piperidine nitrogen, a common strategy to improve the crystallinity, stability, and aqueous solubility of amine-containing compounds.[1]

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) or intermediate are critical determinants of its behavior in both biological and manufacturing contexts.

| Property | Value / Expected Value | Rationale / Comments |

| Appearance | White to off-white crystalline solid | Expected based on the typical appearance of amine hydrochloride salts, which are generally stable, crystalline materials.[1] |

| Melting Point | Data not available in reviewed literature. | As a crystalline solid, a sharp melting point range is expected. Its determination is a crucial indicator of purity.[3] |

| Solubility | Expected to be soluble in polar solvents (e.g., water, methanol, ethanol). | The ionic nature of the hydrochloride salt significantly enhances solubility in polar media compared to the free base, which would be more soluble in non-polar organic solvents.[1] |

| pKa | ~10-11 (Predicted) | This predicted value corresponds to the dissociation of the protonated piperidinium ion. The amide nitrogen is non-basic due to resonance delocalization of its lone pair into the adjacent carbonyl group. |

| Stability | High | The hydrochloride salt form is significantly more stable than the free base, with a longer shelf-life and reduced susceptibility to degradation.[1] |

Analytical Methodologies for Characterization

A suite of analytical techniques is required for the unambiguous structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of molecular structure. The predicted proton (¹H) and carbon (¹³C) NMR chemical shifts provide a unique fingerprint of the molecule.

Predicted ¹H and ¹³C NMR Data (in D₂O)

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Justification |

| Pivaloyl methyls (-C(CH ₃)₃) | ~1.1 | ~27 | A sharp singlet in ¹H NMR integrating to 9 protons, characteristic of a t-butyl group. |

| Pivaloyl quaternary C (-(C (CH₃)₃)) | N/A | ~39 | Quaternary carbon signal. |

| Piperidine C2/C6, C3/C5 axial/equatorial | ~1.4 - 2.0 and ~3.0 - 3.5 | ~28-30, ~43-45 | Complex multiplets for the piperidine ring protons. Protons adjacent to the N⁺H₂ will be downfield. |

| Piperidine C4 (-C H-) | ~1.8 - 2.2 | ~38-40 | Methine proton on the piperidine ring. |

| Methylene bridge (-C H₂-NH-) | ~3.1 | ~45 | Methylene protons adjacent to both the piperidine ring and the amide nitrogen. |

| Amide carbonyl (-C =O) | N/A | ~180 | Characteristic downfield shift for a carbonyl carbon in an amide. |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄) in a standard 5 mm NMR tube.

-

Solvent Choice Rationale: D₂O is a good choice due to the compound's salt form, which enhances aqueous solubility. It will also exchange with the labile N-H protons, causing their signals to disappear, which can aid in spectral assignment.

-

Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer. Include standard experiments like DEPT-135 to differentiate between CH, CH₂, and CH₃ carbons.

-

Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction.

-

Analysis: Integrate the ¹H NMR signals to confirm proton counts. Assign peaks based on their chemical shift, multiplicity, and correlation in 2D NMR experiments (e.g., COSY, HSQC) if necessary.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the purity and quantifying the amount of the compound. A reversed-phase method is most suitable for this moderately polar molecule.

Experimental Protocol: Reversed-Phase HPLC Purity Analysis

This protocol provides a starting point for method development.[4][5]

-

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

-

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.

-

Rationale for TFA: TFA acts as an ion-pairing agent, masking residual silanols on the silica support and sharpening the peak shape of the basic analyte.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 210 nm (for amide chromophore).

-

Injection Volume: 10 µL.

-

-

Sample Preparation: Prepare a stock solution by dissolving 1 mg/mL of the compound in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B).

-

Analysis and Purity Calculation: Inject the sample and integrate all peaks. Calculate the area percent purity by dividing the main peak area by the total area of all peaks.

Melting Point Determination

The melting point is a fundamental physical property that serves as a reliable indicator of purity. Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0 °C.[3]

Experimental Protocol: Capillary Melting Point

-

Apparatus: A calibrated capillary melting point apparatus (e.g., Mel-Temp).

-

Sample Preparation: Ensure the sample is completely dry. Finely crush a small amount of the crystalline solid into a powder. Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) into the sealed end.[3]

-

Measurement:

-

Place the capillary tube into the heating block of the apparatus.

-

Heat rapidly to approximately 20 °C below the expected melting point.

-

Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.[3]

-

-

Recording Data: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.

Stability and Storage

Proper handling and storage are essential to maintain the integrity of the compound.

-

Stability Profile: As a hydrochloride salt, this compound is a stable crystalline solid.[1] This form protects the basic piperidine nitrogen from atmospheric carbon dioxide and other acidic gases. The pivaloyl group provides steric hindrance that offers some protection against hydrolysis of the amide bond, though degradation can occur under strongly acidic or basic conditions, especially at elevated temperatures.

-

Recommended Storage: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from moisture.[6]

Conclusion

This compound is a stable, crystalline solid with physicochemical properties that make it a tractable intermediate for pharmaceutical research. Its identity, purity, and structure can be rigorously controlled and confirmed using a combination of standard analytical techniques, including NMR, HPLC, and melting point analysis. The methodologies and data presented in this guide provide a robust framework for scientists to effectively utilize this compound in their research and development endeavors.

References

-

HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research. [Link]

Sources

Spectroscopic Profile of N-Pivaloyl-4-aminomethylpiperidine Hydrochloride: A Technical Guide

Introduction

N-Pivaloyl-4-aminomethylpiperidine Hydrochloride is a chemical intermediate of significant interest in contemporary drug discovery and development. Its structure, featuring a piperidine core, an aminomethyl side chain, and a pivaloyl protecting group, makes it a versatile building block for the synthesis of complex molecular architectures with potential therapeutic applications. The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various synthetic protocols.

Accurate and comprehensive characterization of such intermediates is paramount to ensure the integrity of the final active pharmaceutical ingredients (APIs). Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for elucidating the molecular structure, confirming identity, and assessing the purity of this compound. This technical guide provides an in-depth analysis of the predicted spectroscopic data for this compound, offering insights into the interpretation of its NMR, IR, and MS spectra. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in pharmaceutical synthesis and quality control.

Molecular Structure and Predicted Spectroscopic Data

The structural integrity of this compound is the foundation of its utility. Spectroscopic analysis provides a detailed fingerprint of this structure.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation. The following data are predicted based on the analysis of its constituent chemical moieties.

Predicted ¹H NMR Data (400 MHz, D₂O)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~3.45 | d | 2H | H-2ax, H-6ax | Axial protons on carbons adjacent to the protonated nitrogen are deshielded. |

| ~3.20 | t | 2H | H-7 | Methylene protons adjacent to the amide nitrogen. |

| ~3.00 | t | 2H | H-2eq, H-6eq | Equatorial protons on carbons adjacent to the protonated nitrogen. |

| ~2.05 | m | 1H | H-4 | Methine proton of the piperidine ring. |

| ~1.90 | d | 2H | H-3ax, H-5ax | Axial protons on the piperidine ring. |

| ~1.50 | q | 2H | H-3eq, H-5eq | Equatorial protons of the piperidine ring. |

| 1.15 | s | 9H | H-9 | Protons of the tert-butyl group of the pivaloyl moiety.[1] |

Predicted ¹³C NMR Data (100 MHz, D₂O)

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~178.0 | C-8 | Carbonyl carbon of the tertiary amide. |

| ~45.0 | C-2, C-6 | Carbons adjacent to the protonated piperidine nitrogen. |

| ~44.0 | C-7 | Methylene carbon adjacent to the amide nitrogen. |

| ~39.0 | C-10 | Quaternary carbon of the pivaloyl group. |

| ~35.0 | C-4 | Methine carbon of the piperidine ring. |

| ~29.0 | C-3, C-5 | Carbons of the piperidine ring. |

| ~27.0 | C-9 | Methyl carbons of the pivaloyl group. |

Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45°, spectral width of 12-16 ppm, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: pulse angle of 30-45°, spectral width of 200-250 ppm, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3000-2700 | Broad, Strong | N-H stretch | Stretching vibration of the protonated secondary amine (piperidine hydrochloride). |

| ~2950-2850 | Strong | C-H stretch | Aliphatic C-H stretching of the piperidine ring and pivaloyl group. |

| ~1630-1680 | Strong | C=O stretch (Amide I) | Carbonyl stretching of the tertiary amide is a very characteristic and strong absorption.[2] |

| ~1470 | Medium | C-H bend | Bending vibrations of the CH₂ and CH₃ groups. |

| ~1400 | Medium | C-N stretch | Stretching vibration of the C-N bond in the amide. |

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Objective: To identify the key functional groups in the molecule.

Methodology:

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Collect a background spectrum of the clean, empty ATR crystal.

-

-

Data Acquisition:

-

Apply pressure to the sample using the ATR pressure arm to ensure good contact with the crystal.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.

-

Identify and label the significant absorption bands.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectrometry Data (ESI+)

| m/z | Ion | Rationale |

| 199.18 | [M+H]⁺ | Protonated molecular ion of the free base (C₁₁H₂₂N₂O). |

| 142.12 | [M+H - C₄H₉]⁺ | Loss of the tert-butyl group. |

| 98.12 | [C₆H₁₂N]⁺ | Fragmentation of the piperidine ring. |

| 57.07 | [C₄H₉]⁺ | tert-butyl cation. |

Predicted Fragmentation Pathway

The fragmentation of N-Pivaloyl-4-aminomethylpiperidine in the mass spectrometer is expected to proceed through characteristic pathways for N-acyl piperidines.

Caption: Predicted ESI-MS fragmentation pathway for N-Pivaloyl-4-aminomethylpiperidine.

Experimental Protocol for Mass Spectrometry Data Acquisition (LC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 µg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile with 0.1% formic acid.

-

Liquid Chromatography (LC) Setup:

-

Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Select a suitable reversed-phase column (e.g., C18).

-

Develop a gradient elution method using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

-

Mass Spectrometry (MS) Setup:

-

Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Operate the instrument in positive ion mode.

-

Set the mass range to scan for the expected molecular ion (e.g., m/z 50-500).

-

Optimize ESI source parameters such as capillary voltage, nebulizing gas flow, and drying gas temperature.

-

-

Data Acquisition:

-

Inject the sample into the LC-MS system.

-

Acquire full scan mass spectra to detect the protonated molecular ion [M+H]⁺.

-

Perform tandem MS (MS/MS) experiments by selecting the [M+H]⁺ ion as the precursor and inducing fragmentation to obtain a product ion spectrum.

-

-

Data Analysis:

-

Identify the [M+H]⁺ peak in the full scan spectrum to confirm the molecular weight of the free base.

-

Analyze the product ion spectrum to identify characteristic fragment ions and propose a fragmentation pathway.

-

Conclusion

The comprehensive spectroscopic analysis, encompassing NMR, IR, and MS, provides a robust framework for the characterization of this compound. The predicted data and outlined experimental protocols in this guide serve as a foundational reference for scientists and researchers. Adherence to these analytical methodologies will ensure the reliable identification and quality assessment of this important synthetic intermediate, thereby supporting the advancement of pharmaceutical research and development.

References

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Aminomethyl)piperidine. Retrieved from [Link]

-

PubChem. (n.d.). 1-Boc-4-(aminomethyl)piperidine. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1 DABCO - Catalyzed Esterification Of N-Pivaloyl-Activated Amides. Retrieved from [Link]

-

ACS Omega. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Infrared spectroscopic studies of amides and anilides. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Discovery of the Mechanism of Action for N-Pivaloyl-4-aminomethylpiperidine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of the Unknown

N-Pivaloyl-4-aminomethylpiperidine Hydrochloride is a novel small molecule. Its chemical structure is known, but its biological activity and mechanism of action (MoA) are undefined. This guide provides a comprehensive, field-proven framework for systematically elucidating the MoA of such an uncharacterized compound. We will proceed from broad, hypothesis-generating studies to specific, target-validating experiments, integrating computational, biochemical, and cellular approaches. The ultimate goal is to build a coherent, evidence-based model of how this molecule exerts its effects at the molecular, pathway, and phenotypic levels.

Phase 1: Foundational Characterization & Hypothesis Generation

Before committing to resource-intensive wet-lab experiments, we must leverage the most readily available information: the compound's structure. This initial phase combines computational analysis with essential preliminary profiling to establish a baseline and generate initial hypotheses.

In Silico Target Prediction and Physicochemical Profiling

The chemical structure is a blueprint for potential biological interactions. Computational tools can mine vast chemogenomic databases to predict likely protein targets based on structural similarity to known ligands.[1][2]

Rationale: This step is a cost-effective way to prioritize potential target classes and design more focused screening strategies. By predicting properties like solubility, permeability, and potential liabilities, we can anticipate experimental challenges.

Experimental Protocol: In Silico Analysis

-

Obtain the SMILES string for this compound.

-

Utilize multiple target prediction servers to generate a consensus list of potential targets. Recommended platforms include:

-

Perform cheminformatic analysis to predict ADME (Absorption, Distribution, Metabolism, Excretion) properties using tools like the SwissADME web server.[3][4]

-

Analyze the results: Cross-reference the outputs of different servers. A protein or protein family predicted by multiple independent algorithms becomes a high-priority hypothesis.[2]

Preliminary ADME-Tox Assessment

A compound with poor drug-like properties can confound biological assays and is unlikely to become a viable therapeutic. Early assessment of ADME and toxicity is crucial.[5][6][7]

Rationale: Understanding a compound's stability, permeability, and cytotoxicity is essential for designing valid cellular experiments and interpreting their results. A highly unstable or broadly cytotoxic compound will produce misleading data in phenotypic screens.

Key Experimental Data:

| Parameter | Assay | Purpose |

| Solubility | Kinetic Solubility Assay | Determines the maximum concentration usable in aqueous buffers for biochemical and cell-based assays. |

| Metabolic Stability | Liver Microsome Stability Assay | Assesses susceptibility to metabolic breakdown, informing potential half-life.[3] |

| Cell Permeability | PAMPA or Caco-2 Assay | Predicts the ability of the compound to cross cell membranes and reach intracellular targets.[5] |

| Cytotoxicity | Cell Viability Assay (e.g., MTT/CellTiter-Glo) | Measures general toxicity across multiple cell lines to establish a non-toxic concentration range for subsequent assays. |

Phase 2: Phenotypic Screening - From Structure to Function

With foundational data in hand, we now move to uncover the compound's biological effect. Phenotypic screening is a powerful, unbiased approach that identifies compounds based on their ability to alter a cell's phenotype in a desired way, without preconceived notions of the target.[8][9][10] This "classical pharmacology" approach is highly effective for discovering first-in-class medicines.[10]

Rationale: If the in silico predictions are ambiguous or if we want to discover a completely novel activity, a phenotypic screen provides a direct readout of the compound's effect in a complex biological system.[11][12] The nature of the observed phenotype (e.g., apoptosis, cell cycle arrest, morphological change) provides critical clues for subsequent target deconvolution.

Experimental Workflow: Tiered Phenotypic Screening

A multi-tiered approach maximizes efficiency, starting broad and becoming progressively more focused.

Sources

- 1. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction | MDPI [mdpi.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. ADME-Tox in drug discovery: integration of experimental and computational technologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]

- 6. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. Phenotypic screening - Wikipedia [en.wikipedia.org]

- 9. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]

- 10. Achieving Modern Success in Phenotypic Drug Discovery [pfizer.com]

- 11. proventainternational.com [proventainternational.com]

- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]

The Pivaloyl Group: A Linchpin of Functionality in N-Pivaloyl-4-aminomethylpiperidine Hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Pivaloyl-4-aminomethylpiperidine Hydrochloride is a heterocyclic building block whose utility in synthetic and medicinal chemistry is profoundly influenced by the strategic incorporation of a pivaloyl group. This technical guide elucidates the multifaceted role of this functional group, moving beyond a simple structural description to a detailed analysis of its impact on the molecule's chemical reactivity, physicochemical properties, and potential applications in drug development. We will explore the pivaloyl group's function as a robust protecting group, a modulator of lipophilicity and metabolic stability, and a source of steric hindrance that can dictate conformational preferences and molecular interactions. This guide provides field-proven insights and detailed experimental context to empower researchers in leveraging the unique attributes of this compound.

Deconstructing the Molecular Architecture

At its core, this compound is an assembly of three key functional components, each contributing to its overall chemical personality. The hydrochloride salt form enhances aqueous solubility and stability, which is a common strategy in pharmaceutical development.[1]

The foundational scaffold is the piperidine ring , a saturated six-membered heterocycle containing a nitrogen atom.[2] This motif is prevalent in a vast number of pharmaceuticals and natural alkaloids due to its ability to adopt well-defined chair and boat conformations, which can be crucial for precise interactions with biological targets.[3] The 4-aminomethyl substituent provides a primary amine, a versatile functional handle for a wide range of chemical transformations, making the parent molecule, 4-(aminomethyl)piperidine, a valuable intermediate in its own right.[4]

However, it is the N-pivaloyl group (also known as a tert-butylcarbonyl group) that imparts the most defining characteristics to the title compound.[5] This group is an acyl derivative of pivalic acid and is attached to the nitrogen of the aminomethyl side chain, forming a stable amide bond.

Caption: Role of pivaloylation in a synthetic workflow.

Modulation of Physicochemical Properties

The introduction of a functional group alters the electronic, solubility, and steric profile of a molecule. [6]The pivaloyl group, composed entirely of carbon and hydrogen aside from its carbonyl oxygen, significantly increases the lipophilicity (fat-solubility) of the 4-aminomethylpiperidine core.

| Property | 4-(Aminomethyl)piperidine | N-Pivaloyl-4-aminomethylpiperidine | Influence of Pivaloyl Group |

| Molecular Weight | 114.19 g/mol [7] | 234.77 g/mol (as HCl salt) [8] | +120.58 (Pivaloyl-HCl) |

| Calculated LogP | -0.4 [7] | ~1.5 - 2.0 (Estimated for free base) | Significant Increase |

| Nature | Hydrophilic, basic | More lipophilic, amide character | Shifts molecule towards non-polar |

This enhanced lipophilicity is a critical parameter in drug design. For a potential therapeutic agent, it can directly influence:

-

Membrane Permeability: Increased lipid solubility can improve a drug's ability to cross cellular membranes, including the blood-brain barrier, which is essential for CNS-targeting agents. [9]* Aqueous Solubility: While the core molecule becomes more lipophilic, the formation of a hydrochloride salt at the piperidine nitrogen helps to maintain sufficient aqueous solubility for formulation and administration.

-

Protein Binding: The hydrophobic nature of the pivaloyl group can promote binding to hydrophobic pockets within target proteins or plasma proteins like albumin.

Enhancing Metabolic Stability

A major challenge in drug development is overcoming rapid metabolism by enzymes in the liver and other tissues. Amide bonds are susceptible to cleavage by amidase enzymes. The steric bulk of the pivaloyl group can act as a "metabolic shield," physically hindering the approach of enzymes to the vulnerable amide linkage. This steric protection can significantly slow down the rate of hydrolysis, thereby increasing the metabolic stability and prolonging the in vivo half-life of a drug candidate.

Experimental Protocol: Synthesis of N-Pivaloyl-4-aminomethylpiperidine

The following protocol describes a standard laboratory procedure for the N-pivaloylation of 4-(aminomethyl)piperidine. This self-validating system includes stoichiometric controls and a purification process to ensure the integrity of the final product.

Objective: To protect the primary amine of 4-(aminomethyl)piperidine via acylation with pivaloyl chloride.

Materials:

-

4-(Aminomethyl)piperidine (1 equivalent)

-

Pivaloyl chloride (1.05 equivalents) [10]* Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equivalents)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 4-(aminomethyl)piperidine (1 eq.) and dissolve in anhydrous dichloromethane (approx. 0.2 M concentration).

-

Base Addition: Add triethylamine (2.5 eq.) to the solution. The excess base is crucial to neutralize the HCl generated during the reaction and to ensure the primary amine remains deprotonated and nucleophilic.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is a critical step to control the exothermicity of the acylation reaction.

-

Acylation: Slowly add pivaloyl chloride (1.05 eq.) dropwise to the stirred solution over 15-20 minutes. A slight excess of the acylating agent ensures complete consumption of the starting amine. The formation of triethylamine hydrochloride salt will be observed as a white precipitate.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.

-

Workup - Quenching: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution to neutralize any remaining pivaloyl chloride and the hydrochloride salt.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude N-Pivaloyl-4-aminomethylpiperidine can be purified by column chromatography on silica gel if necessary, though it is often obtained in high purity after the extractive workup.

Conclusion

The pivaloyl group in this compound is far more than a simple substituent; it is a carefully chosen functional unit that imparts a suite of desirable properties. It acts as a sterically hindered and stable protecting group, simplifying complex synthetic routes. [11]Concurrently, it modulates the molecule's physicochemical profile by increasing lipophilicity, which has profound implications for its potential pharmacokinetic behavior. [1][9]Finally, its steric bulk offers a defense against enzymatic degradation, a key strategy in modern drug design. Understanding the deliberate and multifaceted role of the pivaloyl group is essential for any scientist seeking to effectively utilize this versatile chemical building block in their research and development endeavors.

References

- The Crucial Role of Pivaloyl Protection in Glucose Deriv

- The Chemistry of Pivaloyl Chloride: Properties and Synthesis Applic

-

Pivalic acid - Wikipedia. (URL: [Link])

-

Pivaloyloxymethyl - Wikipedia. (URL: [Link])

-

N-(Piperidine-4-yl)pivalamide hydrochloride | C10H21ClN2O | CID 53255519 - PubChem. (URL: [Link])

-

Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry - MDPI. (URL: [Link])

-

Use of N-Pivaloyl Imidazole as Protective Reagent for Sugars - ResearchGate. (URL: [Link])

-

Structure Activity Relationships - Drug Design Org. (URL: [Link])

-

4-AMINOMETHYLPIPERIDINE HYDROCHLORIDE - gsrs. (URL: [Link])

-

Pivalic Acid Esters, Pivalates - Organic Chemistry Portal. (URL: [Link])

-

Functional Group Characteristics and Roles - ASHP. (URL: [Link])

- US5272157A - Derivatives of 4-(aminomethyl)

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (URL: [Link])

-

Cas no 7144-05-0 (4-(Aminomethyl)piperidine). (URL: [Link])

-

4-(Aminomethyl)piperidine | C6H14N2 | CID 23527 - PubChem. (URL: [Link])

-

Piperidine - Wikipedia. (URL: [Link])

Sources

- 1. Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry [mdpi.com]

- 2. Piperidine - Wikipedia [en.wikipedia.org]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 7144-05-0(4-(Aminomethyl)piperidine) | Kuujia.com [kuujia.com]

- 5. Pivalic acid - Wikipedia [en.wikipedia.org]

- 6. ashp.org [ashp.org]

- 7. 4-(Aminomethyl)piperidine | C6H14N2 | CID 23527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. labsolu.ca [labsolu.ca]

- 9. Pivaloyloxymethyl - Wikipedia [en.wikipedia.org]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

N-Pivaloyl-4-aminomethylpiperidine Hydrochloride: A Strategic Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Well-Designed Building Block

In the intricate process of drug discovery and development, the selection of appropriate chemical building blocks is a critical determinant of success. These molecular fragments are the foundational components from which novel therapeutic agents are constructed. An ideal building block not only facilitates efficient synthesis but also imparts desirable physicochemical and pharmacokinetic properties to the final drug candidate. N-Pivaloyl-4-aminomethylpiperidine hydrochloride has emerged as a particularly valuable scaffold in medicinal chemistry, offering a unique combination of a conformationally restricted piperidine core and a strategically protected primary amine.

The piperidine ring is a ubiquitous motif in pharmaceuticals, recognized for its ability to confer aqueous solubility, modulate lipophilicity, and provide a three-dimensional framework for precise interactions with biological targets.[1][2] The 4-aminomethyl substituent offers a versatile handle for further chemical elaboration, allowing for the introduction of a wide array of functional groups. The choice of the N-pivaloyl group as a protecting strategy is a key design feature of this building block, offering distinct advantages over other common protecting groups like the tert-butoxycarbonyl (Boc) group. This guide will provide an in-depth exploration of the synthesis, properties, and strategic applications of this compound, highlighting its role in the design of next-generation therapeutics.

Physicochemical and Pharmacokinetic Profile

The strategic incorporation of N-Pivaloyl-4-aminomethylpiperidine into a drug candidate can significantly influence its overall properties. The piperidine ring itself is a versatile scaffold that can be tailored to achieve a desired balance of hydrophilicity and lipophilicity.[3] The introduction of substituents on the piperidine ring can effectively modulate the pKa, logD, and logP of the molecule.[3]

The pivaloyl group, with its sterically bulky tert-butyl moiety, offers several advantages beyond its primary role as a protecting group.[4] It can enhance the metabolic stability of the molecule by sterically hindering enzymatic degradation at the nitrogen atom.[2] Furthermore, the lipophilic nature of the pivaloyl group can improve membrane permeability, a critical factor for oral bioavailability and CNS penetration.[5]

| Property | Influence of Piperidine Core | Influence of N-Pivaloyl Group |

| Basicity (pKa) | The piperidine nitrogen is basic, allowing for salt formation to improve solubility. | The amide bond of the pivaloyl group significantly reduces the basicity of the piperidine nitrogen. |

| Lipophilicity (logP/logD) | Can be modulated by substituents on the ring.[3] | The tert-butyl group increases lipophilicity, potentially enhancing membrane permeability.[5] |

| Aqueous Solubility | The piperidine scaffold generally imparts good aqueous solubility.[1] | The increased lipophilicity from the pivaloyl group may decrease aqueous solubility, requiring a balance with other functional groups. |

| Metabolic Stability | The piperidine ring can be susceptible to metabolism. | The bulky pivaloyl group can sterically shield the piperidine nitrogen from metabolic enzymes, enhancing stability.[2] |

| Conformational Rigidity | The six-membered ring structure provides a degree of conformational constraint. | Can influence the preferred conformation of the piperidine ring. |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with commercially available starting materials. A representative synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound

Step 1: N-Boc Protection of 4-(Aminomethyl)piperidine

-

To a stirred solution of 4-(aminomethyl)piperidine in a suitable solvent (e.g., dichloromethane), add di-tert-butyl dicarbonate (Boc)₂O at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography to yield N-Boc-4-(aminomethyl)piperidine.

Step 2: Pivaloylation of the Piperidine Nitrogen

-

Deprotect the N-Boc-4-(aminomethyl)piperidine under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free piperidine.

-

Neutralize the resulting salt and dissolve the free piperidine in a suitable solvent (e.g., dichloromethane).

-

Add a base (e.g., triethylamine or pyridine) to the solution.

-

Cool the mixture to 0 °C and add pivaloyl chloride dropwise.[6]

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product to obtain N-pivaloyl-4-(aminomethyl)piperidine.

Step 3: Hydrochloride Salt Formation

-

Dissolve the purified N-pivaloyl-4-(aminomethyl)piperidine in a suitable solvent (e.g., diethyl ether or ethyl acetate).

-

Bubble hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent (e.g., 2 M HCl in diethyl ether).

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to yield this compound as a white solid.

Caption: Synthetic workflow for this compound.

Strategic Applications in Medicinal Chemistry

The utility of this compound as a building block is demonstrated in its application in the synthesis of a diverse range of biologically active molecules. The protected primary amine serves as a key point for diversification, allowing for the introduction of various pharmacophoric elements through reactions such as reductive amination, amide bond formation, and urea/thiourea formation.

Case Study: Synthesis of a Hypothetical Kinase Inhibitor

To illustrate its application, consider the synthesis of a hypothetical kinase inhibitor where a substituted pyrimidine core is linked to the N-Pivaloyl-4-aminomethylpiperidine moiety.

Caption: Application in the synthesis of a hypothetical kinase inhibitor.

Experimental Protocol: Reductive Amination

-

To a stirred suspension of this compound and a substituted pyrimidine aldehyde in a suitable solvent (e.g., 1,2-dichloroethane or tetrahydrofuran), add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to yield the desired kinase inhibitor.

The Pivaloyl Group: More Than Just a Protecting Group

The choice of the pivaloyl group over the more common Boc group is a deliberate one, driven by the unique properties it imparts. While both are stable to a range of reaction conditions, the pivaloyl group offers enhanced steric bulk and lipophilicity.[4] This can be particularly advantageous in cases where metabolic stability is a concern, as the bulky tert-butyl group can shield the adjacent amide bond and the piperidine ring from enzymatic degradation.[2]

Furthermore, the pivaloyl group is generally more robust than the Boc group towards acidic conditions, allowing for selective deprotection of other acid-labile protecting groups in the molecule. The removal of the pivaloyl group typically requires more forcing conditions, such as strong acid or base hydrolysis at elevated temperatures.

Conclusion: A Versatile and Strategic Tool for Drug Discovery

This compound is a valuable and versatile building block for medicinal chemists. Its well-defined structure, coupled with the strategic choice of the N-pivaloyl protecting group, provides a powerful tool for the synthesis of complex and diverse molecular architectures. The ability of this building block to confer favorable physicochemical and pharmacokinetic properties makes it an attractive starting point for the development of new therapeutic agents across a wide range of disease areas. As the demand for novel and effective drugs continues to grow, the strategic use of well-designed building blocks like this compound will undoubtedly play an increasingly important role in the future of drug discovery.

References

-

Organic Syntheses Procedure. (n.d.). N,N-Dibenzyl-O-pivaloylhydroxylamine (1). Retrieved from [Link]

-

The Crucial Role of Pivaloyl Protection in Glucose Derivatives for Synthesis. (n.d.). Retrieved from [Link]

-

Kharitonov, D. S., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

Chen, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Drug Discoveries & Therapeutics, 17(1), 1-13. [Link]

-

Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Poloniae Pharmaceutica, 76(2), 245-255. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nedmdg.org [nedmdg.org]

- 3. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 5. Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Initial Biological Screening of N-Pivaloyl-4-aminomethylpiperidine Hydrochloride

This guide provides a comprehensive framework for the initial biological evaluation of N-Pivaloyl-4-aminomethylpiperidine Hydrochloride, a novel piperidine derivative. The proposed screening cascade is designed to efficiently identify and characterize the potential therapeutic value of this compound, drawing upon the well-established and diverse biological activities of the piperidine scaffold.[1][2][3] This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of small molecule discovery.

Introduction: The Rationale for Screening

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[3][4] Derivatives of piperidine exhibit a remarkable breadth of pharmacological activities, including but not limited to antimicrobial, anticancer, anti-inflammatory, analgesic, and central nervous system effects.[1][2] Specifically, the 4-aminomethylpiperidine substructure has been associated with analgesic properties, potentially through interaction with µ-opioid receptors, and has been explored for cognition-enhancing applications.[5][6]

The subject of this guide, this compound, incorporates a pivaloyl group. In medicinal chemistry, the pivaloyl moiety can serve as a protective group during synthesis or be intentionally included to modify the physicochemical properties of a molecule, potentially enhancing its metabolic stability or altering its pharmacokinetic profile by acting as a prodrug moiety.[7][8] Given the lack of specific biological data for this compound, a systematic, multi-tiered screening approach is warranted to elucidate its pharmacological profile.

This guide outlines a logical and efficient screening workflow, beginning with broad-based phenotypic assays to identify general bioactivity, followed by more targeted secondary and mechanistic assays based on the initial findings.

Proposed Screening Cascade

The initial biological screening of this compound will follow a hierarchical approach. This strategy is designed to maximize information gathering while conserving resources.

Caption: Tiered screening approach for this compound.

Tier 1: Primary Screening Protocols

The objective of Tier 1 screening is to broadly assess the biological activity of this compound across several key therapeutic areas suggested by the activities of related piperidine derivatives.

Cytotoxicity Profiling

Rationale: A fundamental first step in any screening campaign is to determine the compound's inherent cytotoxicity. This data provides a therapeutic window for any observed biological effects and can also indicate potential anticancer activity. Piperidine derivatives have demonstrated cytotoxicity against cancer cell lines.[1]

Protocol: MTT Assay

-

Cell Culture: Plate selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water). Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM). Add the compound dilutions to the cells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration).

Broad-Spectrum Antimicrobial Screening

Rationale: The piperidine scaffold is present in compounds with known antibacterial and antifungal properties.[2][9][10] A broad-spectrum screen is an efficient way to identify any antimicrobial potential.

Protocol: Broth Microdilution Method

-

Microorganism Panel: Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans, Aspergillus fumigatus).

-

Inoculum Preparation: Prepare a standardized inoculum of each microorganism in the appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

-

Compound Dilution: Serially dilute this compound in a 96-well plate.

-

Inoculation: Add the microbial inoculum to each well. Include positive (standard antibiotic/antifungal) and negative (vehicle) controls.

-

Incubation: Incubate the plates at the optimal temperature for each microorganism for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that prevents visible growth.

General Central Nervous System (CNS) Activity Screen

Rationale: Given that 4-aminomethylpiperidine derivatives have shown potential as analgesics and cognition enhancers, a general in-vivo screen for CNS activity is justified.[5][6] The Irwin test is a standardized method for observing the behavioral and physiological effects of a novel compound in rodents.

Protocol: Irwin Test (in mice)

-

Acclimatization: Acclimatize male mice to the testing environment.

-

Compound Administration: Administer this compound at various doses (e.g., 1, 10, 100 mg/kg) via an appropriate route (e.g., intraperitoneal, oral). Include a vehicle control group.

-

Observation: At specified time points (e.g., 15, 30, 60, 120 minutes) post-administration, systematically observe and score a range of behavioral and physiological parameters, including alertness, motor activity, coordination, reflexes, and autonomic responses.

-

Data Analysis: Compare the scores of the treated groups to the control group to identify any significant CNS effects (e.g., sedation, stimulation, analgesia, motor impairment).

Tier 2: Secondary and Mechanistic Assays

The results from Tier 1 screening will guide the selection of appropriate Tier 2 assays to confirm and further investigate any observed activities.

Caption: Logic flow from Tier 1 observations to Tier 2 investigations.

Follow-up to Cytotoxicity: Apoptosis vs. Necrosis

Should this compound exhibit significant cytotoxicity, it is crucial to determine the mode of cell death.

Protocol: Annexin V/Propidium Iodide (PI) Staining

-

Cell Treatment: Treat the cytotoxic-sensitive cell line with the compound at its IC50 concentration for 24 hours.

-

Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V positive, PI negative: Early apoptosis

-

Annexin V positive, PI positive: Late apoptosis/necrosis

-

Annexin V negative, PI positive: Necrosis

-

Follow-up to Antimicrobial Activity: MIC Determination and Time-Kill Kinetics

If antimicrobial activity is detected, a more precise determination of the MIC is required, along with an assessment of whether the compound is bacteriostatic or bactericidal.

Protocol: Time-Kill Assay

-

Culture Preparation: Prepare a logarithmic phase culture of the susceptible microorganism.

-

Compound Exposure: Expose the culture to the compound at concentrations of 0.5x, 1x, 2x, and 4x the MIC.

-

Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), take aliquots from each culture.

-

Viable Cell Count: Perform serial dilutions of the aliquots and plate on agar to determine the number of colony-forming units (CFU/mL).

-

Data Analysis: Plot log10 CFU/mL versus time. A ≥3-log10 reduction in CFU/mL is indicative of bactericidal activity.

Follow-up to CNS Activity: Specific Analgesia Assays

If the Irwin test suggests analgesic properties, more specific pain models are necessary.

Protocol: Tail-Flick Test

-

Animal Preparation: Use mice or rats and measure the baseline latency for the animal to flick its tail away from a radiant heat source.

-

Compound Administration: Administer this compound at various doses.

-

Latency Measurement: At set time points post-administration, re-measure the tail-flick latency.

-

Data Analysis: An increase in latency indicates an analgesic effect. The involvement of opioid receptors can be investigated by pre-treating with an antagonist like naloxone.[5]

Data Summary and Interpretation

All quantitative data should be systematically tabulated for clear comparison and interpretation.

Table 1: Hypothetical Tier 1 Screening Results

| Assay | Cell Line / Organism | Endpoint | Result |

| Cytotoxicity | MCF-7 | IC50 | > 100 µM |

| A549 | IC50 | > 100 µM | |

| HEK293 | IC50 | > 100 µM | |

| Antimicrobial | S. aureus | MIC | 16 µg/mL |

| E. coli | MIC | > 64 µg/mL | |

| C. albicans | MIC | > 64 µg/mL | |

| CNS Screen | Mouse | Irwin Test | Dose-dependent increase in response latency to noxious stimuli |

Interpretation of Hypothetical Results: The hypothetical data in Table 1 suggests that this compound is not broadly cytotoxic but exhibits selective antibacterial activity against Gram-positive bacteria and may possess analgesic properties. These findings would trigger Tier 2 investigations focusing on S. aureus and specific pain models.

Conclusion

This technical guide provides a robust and scientifically grounded framework for the initial biological screening of this compound. By employing a tiered approach, from broad phenotypic screens to more targeted mechanistic studies, researchers can efficiently and logically elucidate the pharmacological profile of this novel compound. The diverse biological activities associated with the piperidine scaffold make this a promising area of investigation, and the systematic approach outlined herein will be instrumental in uncovering its potential therapeutic value.

References

-

Pharmacological screening of synthetic piperidine derivatives. DUT Open Scholar. [Link]

-

Pharmacological screening of synthetic piperidine derivatives - DUT Open Scholar. [Link]

-

Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (Year). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Publisher. [Link]

-

Gualtieri, F., et al. (2008). Design, synthesis and preliminary pharmacological evaluation of new piperidine and piperazine derivatives as cognition-enhancers. PubMed. [Link]

-

Pivalic acid. Wikipedia. [Link]

-

Thalluri, K., et al. (2018). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. [Link]

-

Lashgari, N., & Abdolmaleki, A. (2018). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

-

Kunze, C., et al. (2022). Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. MDPI. [Link]

-

Pivaloyl chloride. Grokipedia. [Link]

- Derivatives of 4-(aminomethyl) piperidine, their preparation and their therapeutic application.

-

PIVALOYL CHLORIDE. Ataman Kimya. [Link]

-

Pivaloyl chloride. Wikipedia. [Link]

-

Lee, K., et al. (2008). Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal. [Link]

-

Khan, I., et al. (2022). Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. PubMed Central. [Link]

-

Zaki, R. M., et al. (2018). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Organic and Biomolecular Chemistry. [Link]

-

Płazińska, A., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules. [Link]

-

Kráľová, P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

Sources

- 1. openscholar.dut.ac.za [openscholar.dut.ac.za]

- 2. Pharmacological screening of synthetic piperidine derivatives [openscholar.dut.ac.za]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Design, synthesis and preliminary pharmacological evaluation of new piperidine and piperazine derivatives as cognition-enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pivalic acid - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

Methodological & Application

Experimental protocol for N-Pivaloyl-4-aminomethylpiperidine Hydrochloride synthesis

An In-depth Guide to the Synthesis of N-Pivaloyl-4-aminomethylpiperidine Hydrochloride

Authored by: A Senior Application Scientist

Introduction

This compound is a key synthetic intermediate in medicinal chemistry. Its structure, which combines a rigid piperidine scaffold with a pivaloyl-protected exocyclic amine, makes it a valuable building block for constructing complex molecules with potential therapeutic applications. The piperidine moiety is a prevalent feature in numerous approved drugs, influencing properties like solubility, basicity, and receptor binding. This guide provides a detailed, two-step experimental protocol for the synthesis of this compound, beginning with the commercially available starting material, tert-butyl 4-(aminomethyl)piperidine-1-carboxylate.

The synthetic strategy involves two primary transformations:

-

Selective N-acylation: The primary amine of the 4-(aminomethyl) group is selectively acylated using pivaloyl chloride. The piperidine nitrogen remains protected by the tert-butyloxycarbonyl (Boc) group.

-

Boc Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions, which concurrently forms the final hydrochloride salt.

This protocol is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but also the underlying chemical principles and practical insights for a successful synthesis.

Overall Reaction Scheme

Caption: Two-step synthesis of the target compound.

Experimental Protocols

PART 1: Synthesis of tert-butyl 4-((pivaloylamino)methyl)piperidine-1-carboxylate (Intermediate)

This step involves the selective acylation of the primary exocyclic amine. The Boc group on the piperidine nitrogen is stable under these basic conditions. Triethylamine is used as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[1]

Materials:

-

tert-butyl 4-(aminomethyl)piperidine-1-carboxylate

-

Pivaloyl chloride (Trimethylacetyl chloride)

-

Triethylamine (NEt₃)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

-

Reaction Setup: To a solution of tert-butyl 4-(aminomethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq).

-

Cooling: Cool the mixture to 0 °C in an ice bath. This is crucial to control the exothermic nature of the acylation reaction and prevent potential side reactions.[2]

-

Addition of Acylating Agent: Add pivaloyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes. A slow addition rate is important for maintaining temperature control.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any remaining acid) and then with brine (to reduce the amount of water in the organic layer).[1]

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is often of sufficient purity for the next step. If necessary, purify the crude product by silica gel column chromatography.

PART 2: Synthesis of N-(piperidin-4-ylmethyl)pivalamide hydrochloride (Final Product)

The Boc protecting group is readily cleaved under strong acidic conditions.[3] This protocol uses a solution of HCl in an organic solvent to effect the deprotection and simultaneously form the desired hydrochloride salt. The byproducts of this reaction are volatile (isobutylene and carbon dioxide), which simplifies purification.[4]

Materials:

-

tert-butyl 4-((pivaloylamino)methyl)piperidine-1-carboxylate (from Part 1)

-

4M HCl in 1,4-dioxane (or a solution of HCl in methanol/diethyl ether)

-

Dichloromethane (DCM) or Methanol

-

Diethyl ether (for precipitation/trituration)

-

Round-bottom flask, magnetic stirrer

Procedure:

-

Dissolution: Dissolve the crude product from Part 1 (1.0 eq) in a minimal amount of DCM or methanol.

-

Acidification: To the stirred solution, add an excess of 4M HCl in 1,4-dioxane (e.g., 5-10 eq) at room temperature. Effervescence (release of CO₂) may be observed.

-

Reaction: Stir the solution at room temperature for 1-3 hours.

-

Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is completely consumed.

-

Isolation: Remove the solvent and excess HCl under reduced pressure. The resulting solid or oil is the crude hydrochloride salt.

-